2-(2,4-difluorophenyl)-4-methyl-1(2H)-phthalazinone
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Description
The compound “2-(2,4-difluorophenyl)-4-methyl-1(2H)-phthalazinone” is a complex organic molecule that likely contains a phthalazinone core structure, which is a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation reactions and substitution reactions .Scientific Research Applications
Synthesis of High-Performance Polymers
A series of novel, fluorinated poly(phthalazinone ether)s containing perfluorophenylene moieties were synthesized. These polymers exhibit remarkable solubility in common organic solvents and outstanding thermal stability, making them potential materials for advanced engineering applications (Zhaoqiang Lu et al., 2004).
Development of Thermally Stable Copolymers
Soluble and thermally stable copoly(phenyl-s-triazine)s containing both diphenylfluorene and phthalazinone units were prepared. These copolymers demonstrate excellent solubility, high thermal stability, and commendable mechanical properties, even at elevated temperatures, suitable for various industrial applications (Lishuai Zong et al., 2014).
Optical Waveguide Materials
A fluorinated phthalazinone monomer and its polymers were synthesized and characterized for applications as materials for optical waveguides. These polymers exhibit good solubility in aprotic solvents and have excellent thermal properties, with potential in the field of optical communication (Shude Xiao et al., 2003).
Proton Exchange Membranes
Sulfonated poly(ether ketone ketone)s containing phthalazinone and hexafluoroisopropylidene moieties were synthesized. These materials demonstrate high proton conductivity and lower methanol permeability compared to Nafion® 117, indicating their potential as proton exchange membranes in fuel cell applications (H. Pan et al., 2009).
Enhancing Porosity for CO2 Capture
Ether-linked phthalazinone-based covalent triazine frameworks were constructed for effective CO2 capture. These materials exhibit high surface area and CO2 adsorption capacity, demonstrating their potential in gas sorption and separation fields (Kuanyu Yuan et al., 2017).
properties
IUPAC Name |
2-(2,4-difluorophenyl)-4-methylphthalazin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O/c1-9-11-4-2-3-5-12(11)15(20)19(18-9)14-7-6-10(16)8-13(14)17/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGDZPROSYIBSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-difluorophenyl)-4-methyl-1(2H)-phthalazinone |
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